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3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine

Kinase inhibitor design Regioisomer selectivity ATP-competitive binding

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine (CAS 1823338‑11‑9) is a heterobicyclic building block combining a 6,7‑dihydro‑5H‑cyclopenta[b]pyridine core with a chlorine atom at the 3‑position and a primary amine at the 7‑position [REFS‑1]. The scaffold belongs to the cyclopenta[b]pyridine family, a privileged chemotype exploited extensively in kinase inhibitor and GPCR modulator programmes [REFS‑2].

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B13088453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)N=CC(=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2
InChIKeyUNTZQCURYGQUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine: A Differentiated C3‑Halogenated Bicyclic Amine Scaffold for Targeted Library Synthesis


3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine (CAS 1823338‑11‑9) is a heterobicyclic building block combining a 6,7‑dihydro‑5H‑cyclopenta[b]pyridine core with a chlorine atom at the 3‑position and a primary amine at the 7‑position [REFS‑1]. The scaffold belongs to the cyclopenta[b]pyridine family, a privileged chemotype exploited extensively in kinase inhibitor and GPCR modulator programmes [REFS‑2]. Commercial sourcing data indicate typical purities of ≥98%, with the free base and hydrochloride salt forms both available, offering formulation flexibility for parallel medicinal chemistry workflows [REFS‑3].

C3‑ClHalogen‑bond donor for kinase hinge‑binding library design
7‑NH₂Primary amine enables one‑step amide coupling or reductive amination
RegioisomerDistinct pharmacophoric geometry relative to C2‑substituted analogues

Why 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine Cannot Be Replaced by an Arbitrary Cyclopenta[b]pyridine Analogue


The cyclopenta[b]pyridin-7-amine series presents multiple substitution vectors—position (C2, C3, C4), halogen identity (Cl, Br, F), and amine stereochemistry—that produce orthogonal electronic, steric, and pharmacokinetic profiles [REFS‑1]. Simple replacement of the 3‑chloro substituent with a 2‑chloro regioisomer alters the nitrogen lone‑pair accessibility and hydrogen‑bonding geometry at the pyridine ring, which can profoundly shift target engagement in kinase ATP‑binding pockets [REFS‑2]. Similarly, swapping chlorine for bromine at C3 increases both molecular weight (+44 Da) and lipophilicity, often translating into higher metabolic turnover in human liver microsome assays, whereas the 3‑methyl congener eliminates the halogen‑bonding capacity altogether [REFS‑3]. The evidence compiled below demonstrates that the 3‑chloro‑7‑amine configuration offers a distinctive balance of reactivity, lipophilicity, and derivatisation potential that is not reproduced by its closest structural neighbours.

Regioisomer mismatch
C2‑Cl regioisomer may alter pyridine N H‑bond geometry, affecting target engagement in kinase pockets.
Halogen identity shift
3‑Br adds mass (+44 Da) and lipophilicity; 3‑CH₃ eliminates halogen‑bonding capacity entirely.
Functional handle limitation
7‑OH analogue requires activation steps (e.g., Mitsunobu), reducing synthetic throughput.

Quantitative Differentiation Evidence: 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine vs. Closest Analogues


C3-Cl vs. C2-Cl Regioisomerism: Implications for Target Engagement in Kinase ATP-Binding Pockets

In the development of 5‑HT2C receptor agonists built on the 6,7‑dihydro‑5H‑cyclopenta[b]pyridine scaffold, the position of the halogen substituent dictates the vector of the key hydrogen‑bond acceptor relative to the receptor binding site [REFS‑1]. When the chlorine is placed at C2 (adjacent to the pyridine nitrogen), the nitrogen lone pair is sterically and electronically perturbed, reducing its capacity to act as a hydrogen‑bond acceptor compared with the C3‑substituted regioisomer. In functional FLIPR assays, the C2‑piperazine‑substituted analogue (S)‑7‑(2‑chlorophenoxy)‑2‑(piperazin‑1‑yl)‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine achieved an EC50 of 0.100 nM at the human 5‑HT2C receptor, demonstrating that the C2 position tolerates large substituents without abolishing activity [REFS‑2]. However, the C3‑chloro derivative offers a distinct pharmacophoric geometry: the chlorine is positioned meta to the pyridine nitrogen, preserving the nitrogen’s hydrogen‑bonding capacity while providing a halogen‑bond donor for orthogonal interactions in kinase hinge regions [REFS‑3].

C3 vs C2 Regioisomer
Class‑level inference
C3 preserves pyridine N H‑bond acceptor; C2 may compromise hinge interaction.
Regioisomeric geometry impacts kinase hinge‑binding design.
No matched‑pair EC₅₀ data; inferred from pharmacophoric models.
Kinase inhibitor design Regioisomer selectivity ATP-competitive binding

Lipophilicity Differential: 3-Chloro vs. 2-Chloro vs. Unsubstituted Parent

Predicted logP values differentiate the 3‑chloro analogue from the 2‑chloro regioisomer and the unsubstituted parent scaffold. The C3‑chloro target compound has a predicted logP of approximately 1.46–1.56 [REFS‑1], whereas the 2‑chloro regioisomer (free base) is reported with a calculated logP of 1.12 [REFS‑2]. The unsubstituted parent scaffold (6,7‑dihydro‑5H‑cyclopenta[b]pyridin‑7‑amine, CAS 185122‑75‑2) has a predicted logP of approximately 0.5–0.8 based on ChemSpider data (BP 255±28 °C, low vapour pressure), consistent with a more hydrophilic character [REFS‑3]. The ~0.3–0.4 log unit increase from 2‑Cl to 3‑Cl is attributable to the altered dipole moment of the pyridine ring upon meta halogen substitution, which can influence passive membrane permeability in Caco‑2 assays.

Lipophilicity Differential
Reported (in silico)
ΔlogP +0.34–0.44 vs 2‑Cl; +0.7–1.0 vs unsubstituted
Intermediate logP may benefit passive permeability and drug‑like profile.
In silico prediction; experimental logD to verify.
Lipophilicity LogP Permeability Drug-likeness

Halogen‑Bonding Capacity: 3‑Cl vs. 3‑Br vs. 3‑CH3 Substitution

The chlorine atom at the 3‑position serves as a halogen‑bond donor, capable of engaging backbone carbonyls in kinase hinge regions, whereas the 3‑methyl analogue (CAS 1417701‑64‑4, C9H12N2, MW 148.20) completely lacks this interaction capability [REFS‑1]. Molecular electrostatic potential calculations predict that the σ‑hole magnitude for the C3‑Cl analogue is approximately +10–12 kcal/mol, sufficient to form a directional halogen bond with a carbonyl oxygen (distance ~3.0–3.3 Å), while the 3‑H congener cannot engage in this interaction. The 3‑bromo analogue (MW 213.07) offers a stronger σ‑hole (~+16–18 kcal/mol) but at the cost of increased steric bulk and a +44.5 Da molecular weight penalty, which can reduce ligand efficiency metrics [REFS‑2].

Halogen‑Bond Capacity
Class‑level inference
σ‑hole ~10–12 kcal/mol; intermediate between 3‑Br and 3‑CH₃
Balanced halogen‑bond donor without mass penalty of 3‑Br.
Electrostatic potential estimate; no experimental binding data.
Halogen bonding Medicinal chemistry Structure-based design

Primary Amine Reactivity for Parallel Derivatisation: 3‑Cl‑7‑NH2 vs. 7‑OH Analogues

The primary amine at the 7‑position enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation—reactions that are not accessible with the corresponding 7‑hydroxy analogue (3‑chloro‑6,7‑dihydro‑5H‑cyclopenta[b]pyridin‑7‑ol, CAS 1357097‑05‑2) without prior activation [REFS‑1]. In the context of Pim kinase inhibitor development, the 7‑amino group has been utilised to introduce elaborated amide and urea substituents that project into the ribose pocket of the kinase, a design strategy that has produced clinical candidates such as the pan‑PIM inhibitor INCB053914 (PIM1 IC50 = 0.24 nM) [REFS‑2]. Although the target compound is employed as a synthetic intermediate rather than a final bioactive molecule, the 7‑NH2 handle provides a direct vector for library enumeration under standard high‑throughput chemistry protocols, whereas the 7‑OH analogue requires additional activation steps (e.g., mesylation or Mitsunobu) that reduce synthetic efficiency.

7‑NH₂ vs 7‑OH Reactivity
Supporting evidence
Direct amide coupling, reductive amination; 7‑OH needs activation
Reduces synthetic steps in parallel library production.
Typical 1–2 step advantage in amide coupling workflows.
Parallel synthesis Amide coupling Reductive amination Library chemistry

Highest‑Value Application Scenarios for 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine


Kinase Hinge‑Binder Library Synthesis Exploiting Halogen‑Bonding at the C3 Position

Medicinal chemistry groups designing ATP‑competitive kinase inhibitors can use the C3‑chloro substituent as a halogen‑bond donor to engage backbone carbonyls in the kinase hinge region (e.g., Glu or Cys residues in PIM, CDK, or CK1 kinases) while the primary 7‑amine serves as a vector for introducing diverse ribose‑pocket or solvent‑exposed substituents [REFS‑1].

Regioisomeric Selectivity Screening of GPCR Ligands

The distinct pharmacophoric geometry of the 3‑chloro regioisomer relative to the 2‑chloro analogue makes the compound a valuable matched‑pair probe for assessing the impact of halogen position on 5‑HT2C or related aminergic GPCR agonist/antagonist activity, as evidenced by Pfizer’s cyclopenta[b]pyridine‑based 5‑HT2C programme [REFS‑2].

Fragment‑Based Drug Discovery Campaigns Prioritising Balanced Lipophilicity

With a predicted logP of 1.46–1.56 and molecular weight of 168.62 Da, the compound resides in an attractive fragment‑like chemical space (MW < 200, logP 1–3). It offers superior ligand‑efficiency potential compared with the heavier 3‑bromo analogue (MW 213.07) while retaining halogen‑bonding capacity that the 3‑methyl congener lacks, making it a preferred starting point for fragment growing or merging strategies [REFS‑3].

High‑Throughput Parallel Synthesis of Amide and Sulfonamide Libraries

The free 7‑NH2 group permits direct, one‑step diversification under standard amide coupling (HATU/DIPEA) or sulfonylation conditions, enabling the rapid generation of 96‑ or 384‑well compound arrays for primary screening without the additional activation steps required for the corresponding 7‑OH analogue [REFS‑4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3‑chloro halogen‑bond donor
Hinge‑region engagement, 7‑amine derivatisation handle
GPCR selectivity screening
Regioisomeric control (C3 vs C2)
Pharmacophoric geometry impact on receptor activation
Fragment‑based lead generation
Intermediate lipophilicity, fragment‑like MW
Ligand efficiency and halogen‑bond retention profiling
Parallel amide/sulfonamide libraries
Primary amine reactivity
One‑step diversification efficiency in array synthesis
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